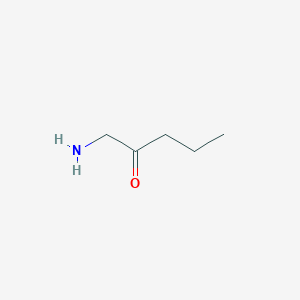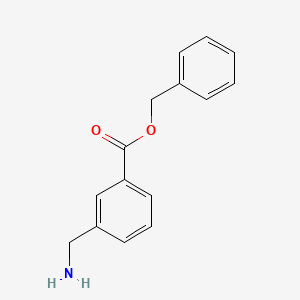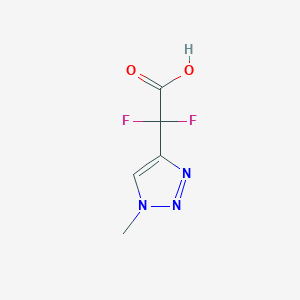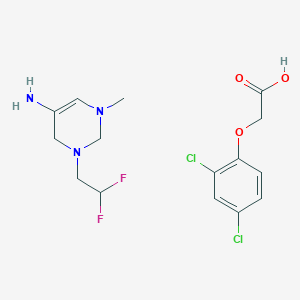
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical properties, which include the presence of both amino and difluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethylamine and 1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials and facilitate nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Automation: Automated systems are used to control reaction parameters and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, ethyl derivatives, and various substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure may enhance its stability and bioavailability, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its fluorinated structure imparts unique characteristics such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile
- 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 5-Amino-3-(2,2-difluoroethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-D+ is unique due to its specific combination of functional groups. The presence of both an amino group and a difluoroethyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19Cl2F2N3O3 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;3-(2,2-difluoroethyl)-1-methyl-2,4-dihydropyrimidin-5-amine |
InChI |
InChI=1S/C8H6Cl2O3.C7H13F2N3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-11-2-6(10)3-12(5-11)4-7(8)9/h1-3H,4H2,(H,11,12);2,7H,3-5,10H2,1H3 |
InChI Key |
NZXTUEKHRJNQJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(CC(=C1)N)CC(F)F.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
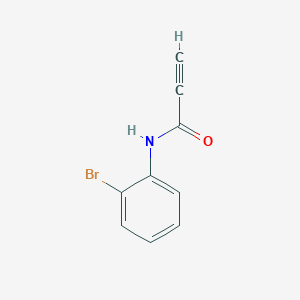
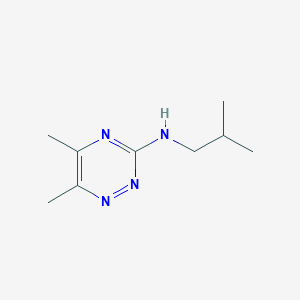
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)

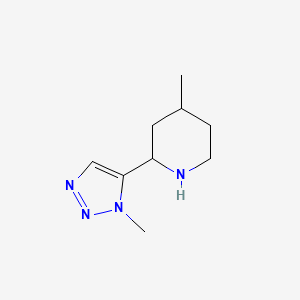
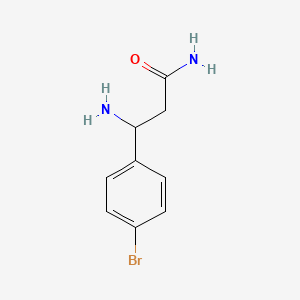
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
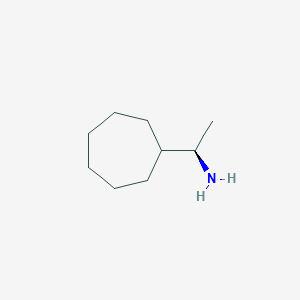
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
